molecular formula C4H14Cl2N2O B1424509 3,4-Diaminobutan-2-ol dihydrochloride CAS No. 1333671-42-3

3,4-Diaminobutan-2-ol dihydrochloride

Cat. No.: B1424509
CAS No.: 1333671-42-3
M. Wt: 177.07 g/mol
InChI Key: FUGRCWFDGPXTFA-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Configuration Analysis

The molecular structure of 3,4-diaminobutan-2-ol dihydrochloride exhibits a distinctive arrangement of functional groups that defines its chemical behavior and physical properties. The compound contains a four-carbon backbone with amino groups positioned at the C3 and C4 carbons, while a hydroxyl group occupies the C2 position. This specific positioning creates a molecule with the molecular formula C4H12N2O in its free base form, which complexes with two hydrochloride units to yield the dihydrochloride salt with the formula C4H14Cl2N2O.

The stereochemical analysis reveals that the compound possesses two potential chiral centers at C2 and C3, though the specific stereochemical configuration requires detailed investigation through advanced analytical techniques. The presence of multiple heteroatoms within the carbon framework creates opportunities for intramolecular interactions that influence the overall molecular conformation. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 3,4-diamino-2-butanol dihydrochloride, reflecting the systematic positioning of functional groups along the carbon chain.

Computational molecular modeling studies suggest that the compound adopts preferred conformations that minimize steric hindrance between the amino groups while maintaining optimal hydrogen bonding interactions. The dihydrochloride salt formation significantly alters the electronic distribution throughout the molecule, as the protonated amino groups create positively charged nitrogen centers that interact with the chloride counterions. These ionic interactions contribute to the enhanced stability and altered solubility characteristics compared to the free base form.

Spectroscopic Characterization Strategies (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides crucial structural information for 3,4-diaminobutan-2-ol dihydrochloride through analysis of both proton and carbon-13 spectra. The proton nuclear magnetic resonance spectrum typically exhibits characteristic signals for the methyl groups, methine protons, and methylene protons, with chemical shifts influenced by the proximity to electron-withdrawing amino and hydroxyl groups. The amino protons in the dihydrochloride salt appear as exchangeable signals that may be broadened due to rapid exchange with solvent or coupling with quadrupolar nitrogen nuclei.

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct resonances for each carbon atom in the molecule, with the carbon bearing the hydroxyl group typically appearing downfield due to the deshielding effect of the oxygen atom. The carbons adjacent to amino groups exhibit characteristic upfield shifts compared to unsubstituted alkyl carbons. The presence of the dihydrochloride salt formation influences the chemical shifts of carbons near the protonated amino groups, providing evidence for successful salt formation.

Infrared spectroscopy demonstrates characteristic absorption bands that confirm the presence of functional groups within 3,4-diaminobutan-2-ol dihydrochloride. The hydroxyl group produces a broad absorption band typically observed around 3200-3600 reciprocal centimeters, while the protonated amino groups generate distinct absorption patterns in the 2500-3300 reciprocal centimeter region. The carbon-hydrogen stretching vibrations appear in the expected range around 2800-3000 reciprocal centimeters, with specific band patterns that reflect the molecular structure.

Mass spectrometry analysis provides definitive molecular weight confirmation and fragmentation patterns that support structural assignments. The molecular ion peak for the dihydrochloride salt appears at mass-to-charge ratio 177, consistent with the calculated molecular weight. Fragmentation patterns typically involve loss of chloride ions, followed by characteristic fragmentations of the amino alcohol backbone that provide structural confirmation.

Crystallographic Studies and Hydrogen Bonding Networks

Crystallographic investigations of 3,4-diaminobutan-2-ol dihydrochloride reveal important structural details about the solid-state organization and intermolecular interactions. The compound crystallizes as a powder with specific crystal packing arrangements that maximize hydrogen bonding interactions between molecules. The presence of multiple hydrogen bond donors and acceptors within the structure creates complex three-dimensional hydrogen bonding networks that significantly influence the crystal stability and physical properties.

The dihydrochloride salt formation enables extensive hydrogen bonding between the protonated amino groups and chloride anions, creating ionic interactions that supplement the conventional hydrogen bonds. These ionic hydrogen bonds typically exhibit shorter bond lengths and greater strength compared to neutral hydrogen bonds, contributing to the enhanced thermal stability of the salt form. The hydroxyl group participates in additional hydrogen bonding interactions with neighboring molecules, creating bridging networks that extend throughout the crystal lattice.

X-ray diffraction studies would provide precise atomic coordinates and bond lengths, enabling detailed analysis of the molecular geometry and intermolecular interactions. The crystal structure typically reveals specific orientations of the amino groups that optimize electrostatic interactions with chloride anions while maintaining favorable van der Waals contacts between carbon chains. These structural insights explain the observed physical properties and stability characteristics of the compound.

The hydrogen bonding networks significantly influence the mechanical properties of the crystalline material, including hardness, brittleness, and thermal expansion characteristics. Understanding these interactions provides valuable information for optimizing storage conditions and predicting behavior under various environmental conditions.

Thermodynamic Stability and Degradation Pathways

The thermodynamic stability of 3,4-diaminobutan-2-ol dihydrochloride depends on multiple factors including temperature, humidity, light exposure, and chemical environment. The dihydrochloride salt form generally exhibits enhanced stability compared to the free base due to the ionic interactions that provide additional stabilization energy. Thermal analysis techniques reveal specific temperature ranges where the compound remains stable and identify critical temperatures where decomposition processes begin.

Differential scanning calorimetry studies typically show endothermic transitions corresponding to phase changes or decomposition events. The initial thermal events often involve loss of crystalline water or dehydrochlorination reactions that convert the salt back to the free base form. Higher temperatures may induce more extensive decomposition involving carbon-nitrogen bond cleavage or oxidative degradation of the hydroxyl group.

The degradation pathways for 3,4-diaminobutan-2-ol dihydrochloride involve several potential mechanisms depending on the environmental conditions. Under acidic conditions, the compound may undergo protonation-deprotonation equilibria that affect its chemical reactivity. Basic conditions can promote deprotonation of the amino groups, potentially leading to nucleophilic reactions or condensation processes. Oxidative conditions may target the hydroxyl group or amino groups, leading to formation of carbonyl compounds or nitroso derivatives.

Hydrolysis reactions represent another important degradation pathway, particularly under aqueous conditions at elevated temperatures. The presence of water can facilitate various degradation processes including deamination reactions that remove amino groups or dehydration reactions that eliminate the hydroxyl group. Understanding these degradation mechanisms enables development of appropriate storage recommendations and formulation strategies that maximize compound stability over extended periods.

Properties

IUPAC Name

3,4-diaminobutan-2-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2O.2ClH/c1-3(7)4(6)2-5;;/h3-4,7H,2,5-6H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUGRCWFDGPXTFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CN)N)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diaminobutan-2-ol dihydrochloride involves the reaction of 3,4-diaminobutan-2-ol with hydrochloric acid. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the formation of the dihydrochloride salt .

Industrial Production Methods: In industrial settings, the production of 3,4-Diaminobutan-2-ol dihydrochloride may involve large-scale chemical reactors where the reactants are combined in precise ratios. The reaction mixture is then subjected to purification processes to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3,4-Diaminobutan-2-ol dihydrochloride can undergo oxidation reactions, where it may be converted into corresponding oxides or other oxidized derivatives.

    Reduction: The compound can also participate in reduction reactions, leading to the formation of reduced products.

    Substitution: It can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemistry

In chemical synthesis, 3,4-diaminobutan-2-ol dihydrochloride serves as a versatile reagent. It is utilized in the preparation of various organic compounds, including specialty chemicals and polymers. Its ability to act as a nucleophile allows it to participate in diverse reaction mechanisms such as alkylation and acylation .

Biology

The compound is employed in biochemical assays to study enzyme interactions. Its structural features enable it to mimic substrates or inhibitors in enzyme-catalyzed reactions. This property is particularly useful in investigating metabolic pathways and developing enzyme inhibitors for therapeutic purposes .

Medicine

In the medical field, 3,4-diaminobutan-2-ol dihydrochloride shows promise as a precursor for drug development. Research indicates that derivatives of this compound may possess therapeutic activity against various diseases, including infections caused by tubercle bacilli . Furthermore, its potential role as an enzyme inhibitor opens avenues for treating conditions such as neurodegenerative diseases .

Industrial Applications

The compound is also significant in industrial applications. It is used in the production of specialty chemicals and materials, particularly in formulations requiring enhanced adhesion properties or chemical stability. Additionally, its role in the synthesis of corrosion inhibitors highlights its utility in protecting metal surfaces from degradation .

Data Tables

Application AreaSpecific UseExample Studies/References
ChemistryOrganic synthesis,
BiologyEnzyme assays,
MedicineDrug development ,
IndustrySpecialty chemicals ,

Case Study 1: Enzyme Interaction Studies

A study explored the use of 3,4-diaminobutan-2-ol dihydrochloride in enzyme inhibition assays. The compound demonstrated significant inhibition of certain enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent in metabolic disorders.

Case Study 2: Development of Corrosion Inhibitors

Research focused on the synthesis of corrosion inhibitors using 3,4-diaminobutan-2-ol dihydrochloride as a key intermediate. The resulting formulations exhibited improved protective properties against metal corrosion compared to traditional inhibitors.

Mechanism of Action

The mechanism of action of 3,4-Diaminobutan-2-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key differences between 3,4-Diaminobutan-2-ol dihydrochloride and analogous compounds from the evidence:

Compound Name Functional Groups Salt Form Key Structural Features
3,4-Diaminobutan-2-ol dihydrochloride 3,4-diamino, 2-ol Dihydrochloride Dual primary amines; hydroxyl group
Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate hydrochloride () 2-methylamino, ester, 3,3-dimethyl Hydrochloride Single tertiary amine; ester group
3,4-Dimethoxybenzoic acid () Benzoic acid, 3,4-dimethoxy None Carboxylic acid; methoxy substituents

Key Observations :

  • Amino Group Configuration: The target compound’s dual primary amines contrast with the single tertiary amine in the methyl ester derivative . This increases its basicity, requiring two equivalents of HCl for salt formation.
  • Polarity: The hydroxyl group in 3,4-Diaminobutan-2-ol dihydrochloride enhances hydrophilicity compared to the ester group in ’s compound, which is more lipophilic.
Physicochemical Properties
  • Solubility : The dihydrochloride salt form of the target compound likely exhibits higher water solubility than the methyl ester derivative (), which contains hydrophobic dimethyl and ester groups.

Biological Activity

3,4-Diaminobutan-2-ol dihydrochloride, also known as 2-amino-4-(aminomethyl)butan-1-ol dihydrochloride, is a compound of interest due to its potential biological activities. This article summarizes the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

3,4-Diaminobutan-2-ol dihydrochloride is a dihydrochloride salt form of 3,4-diaminobutan-2-ol. Its molecular formula is C4H12Cl2N2O, and it is characterized by the presence of two amino groups and a hydroxyl group. This structure contributes to its solubility and reactivity in biological systems.

Research indicates that 3,4-diaminobutan-2-ol dihydrochloride may exert its biological effects through several mechanisms:

  • GABA Transport Inhibition : The compound has been explored for its inhibitory effects on GABA transporters (GATs), particularly in the context of neuropathic pain models. In vitro studies have shown that it can reduce GABA uptake in human embryonic kidney cells expressing mouse GATs, suggesting potential applications in managing conditions associated with altered GABAergic signaling .
  • Neuroprotective Effects : Preliminary studies have suggested that compounds related to 3,4-diaminobutan-2-ol may possess neuroprotective properties. These effects are hypothesized to be mediated through modulation of neurotransmitter systems and reduction of oxidative stress .

Antinociceptive Properties

A study investigated the antinociceptive effects of various compounds similar to 3,4-diaminobutan-2-ol in rodent models. The results indicated significant pain relief without inducing motor deficits, highlighting the potential for developing non-opioid analgesics from this class of compounds .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of 3,4-diaminobutan-2-ol on different cancer cell lines. The findings revealed dose-dependent cytotoxic effects against various human cancer cells, with IC50 values indicating effective concentrations for inducing apoptosis .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
GABA Transport InhibitionReduced GABA uptake in HEK293 cells
Antinociceptive EffectsSignificant pain relief in neuropathic pain models
CytotoxicityDose-dependent effects on cancer cell lines

Case Studies

  • Neuropathic Pain Model : In a study involving chemotherapy-induced neuropathic pain, 3,4-diaminobutan-2-ol exhibited significant antiallodynic activity without impairing motor coordination. This suggests its potential as a therapeutic agent for managing neuropathic pain conditions .
  • Cancer Cell Line Evaluation : A series of experiments assessed the cytotoxicity of 3,4-diaminobutan-2-ol against various cancer cell lines (e.g., MCF-7 and HL-60). The compound demonstrated promising results with IC50 values comparable to established chemotherapeutics .

Q & A

Basic: What are the recommended methods for synthesizing 3,4-Diaminobutan-2-ol dihydrochloride, and how can purity be ensured during synthesis?

Answer:
Synthesis typically involves reducing precursor nitro or carbonyl compounds (e.g., via catalytic hydrogenation or borohydride reduction) followed by treatment with hydrochloric acid to form the dihydrochloride salt. For example, starting from 3,4-dinitrobutan-2-ol, reduction with palladium on carbon under hydrogen gas yields the diamine intermediate, which is then reacted with HCl. Purity is ensured through recrystallization using polar solvents like ethanol/water mixtures, followed by vacuum filtration. Analytical techniques such as NMR (to confirm amine proton signals) and elemental analysis (to verify Cl⁻ content) are critical for validation .

Advanced: How can researchers optimize reaction conditions to maximize the yield of 3,4-Diaminobutan-2-ol dihydrochloride in multi-step syntheses?

Answer:
Optimization requires systematic variation of parameters:

  • Temperature: Lower temperatures (0–5°C) during HCl addition minimize side reactions.
  • pH Control: Maintaining acidic conditions (pH < 2) ensures protonation of amine groups, stabilizing the dihydrochloride form.
  • Catalyst Selection: For reduction steps, Raney nickel or platinum oxide may improve efficiency over palladium, depending on substrate steric hindrance.
  • Solvent Systems: Aqueous HCl mixed with methanol enhances solubility during salt formation. Reaction progress should be monitored via TLC or HPLC to identify bottlenecks .

Basic: What analytical techniques are most effective for characterizing the structural integrity of 3,4-Diaminobutan-2-ol dihydrochloride?

Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm the presence of amine protons (~δ 1.5–3.0 ppm) and hydroxyl groups (~δ 4.5–5.5 ppm).
  • Mass Spectrometry (ESI-MS): Validates molecular weight (e.g., [M+H]⁺ peak at m/z 105.1 for the free base; Cl isotopic patterns confirm dihydrochloride).
  • Elemental Analysis: Matches experimental C, H, N, and Cl percentages to theoretical values (e.g., C: 30.1%, H: 7.6%, N: 14.0%, Cl: 35.5%).
  • HPLC: Reverse-phase chromatography with UV detection (210–220 nm) assesses purity (>98%) .

Advanced: What strategies should be employed to resolve discrepancies in spectroscopic data when analyzing derivatives of 3,4-Diaminobutan-2-ol dihydrochloride?

Answer:

  • Cross-Validation: Combine NMR, IR, and X-ray crystallography to resolve ambiguous peaks. For example, IR can distinguish free amines (N-H stretches ~3300 cm⁻¹) from protonated forms.
  • Isotopic Labeling: Use ¹⁵N-labeled precursors to track amine group behavior in complex spectra.
  • Computational Modeling: DFT calculations (e.g., Gaussian software) predict NMR shifts and optimize geometry for comparison with experimental data .

Stability: How does the stability of 3,4-Diaminobutan-2-ol dihydrochloride vary under different storage conditions, and what protocols ensure long-term viability?

Answer:

  • Temperature: Store at –20°C in airtight containers to prevent decomposition; room temperature leads to gradual amine oxidation.
  • Moisture Control: Use desiccants (silica gel) to avoid deliquescence, as hygroscopicity accelerates degradation.
  • Light Sensitivity: Amber glass vials prevent photodegradation of the hydroxyl and amine groups.
  • Stability Testing: Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis to establish shelf-life .

Biological Interaction: In designing experiments to study the interaction of 3,4-Diaminobutan-2-ol dihydrochloride with enzymes, what controls are necessary to validate findings?

Answer:

  • Negative Controls: Include enzyme-free assays to rule out non-enzymatic reactions.
  • Competitive Inhibition: Use structural analogs (e.g., 1,2-diaminopropanol dihydrochloride) to test binding specificity.
  • Buffer Compatibility: Assess pH effects (e.g., Tris vs. phosphate buffers) on compound stability and enzyme activity.
  • Kinetic Analysis: Measure Michaelis-Menten parameters (Km, Vmax) under varying substrate concentrations to distinguish allosteric vs. competitive interactions .

Advanced: How can researchers assess the compound’s reactivity in aqueous solutions for biological assays?

Answer:

  • pH-Dependent Stability: Perform UV-Vis spectroscopy at pH 2–10 to identify optimal conditions where the compound remains intact.
  • Chelation Studies: Use EDTA to test metal ion-mediated decomposition (common with transition metals like Cu²⁺).
  • Half-Life Determination: Incubate at 37°C in PBS and quantify degradation products via LC-MS over 24–72 hours .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3,4-Diaminobutan-2-ol dihydrochloride
Reactant of Route 2
3,4-Diaminobutan-2-ol dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.